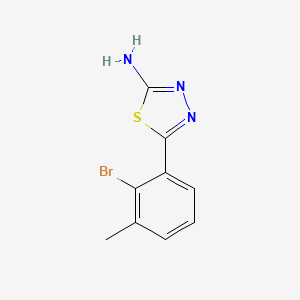
2-Amino-5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of an amino group, a bromo-substituted phenyl ring, and a thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-3-methylbenzoic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-Amino-5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Coupling Reactions: The amino group can engage in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the bromo group.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Reagents like aryl halides and palladium catalysts are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azides or thiocyanates can be formed.
Oxidation Products: Oxidized derivatives of the thiadiazole ring.
Coupling Products: Biaryl compounds or other complex structures.
科学的研究の応用
2-Amino-5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazole has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
作用機序
The mechanism of action of 2-Amino-5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromo and amino groups allows for interactions with various molecular targets, potentially disrupting cellular processes and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-Amino-5-bromo-3-methylpyridine
- 2-Amino-5-bromo-3-iodophenyl
- 2-Amino-5-bromobenzyl alcohol
Uniqueness
Compared to similar compounds, 2-Amino-5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazole stands out due to its unique thiadiazole ring, which imparts distinct chemical and biological properties. The combination of the bromo-substituted phenyl ring and the thiadiazole ring enhances its potential for diverse applications, making it a valuable compound in both research and industrial contexts.
特性
分子式 |
C9H8BrN3S |
|---|---|
分子量 |
270.15 g/mol |
IUPAC名 |
5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8BrN3S/c1-5-3-2-4-6(7(5)10)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13) |
InChIキー |
FDPFBJBAZJFWJH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C2=NN=C(S2)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


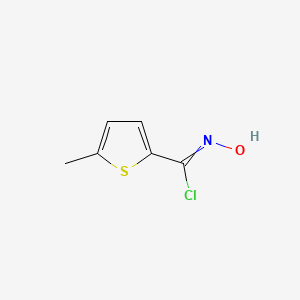

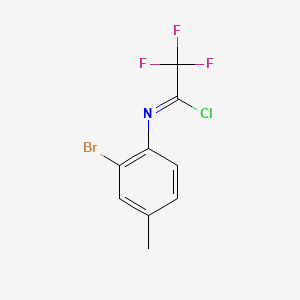
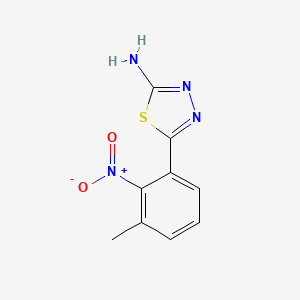
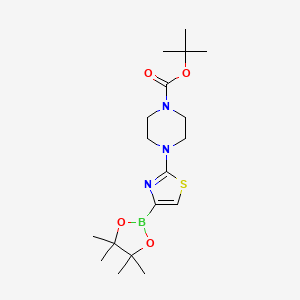

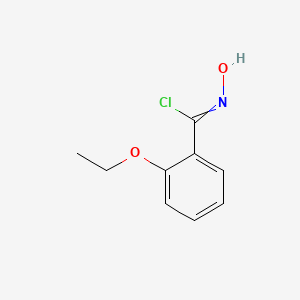

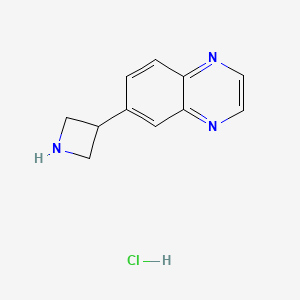
![9-Bromo-3,4-dihydro-2H-[1,4]oxazepino[2,3,4-hi]indazole](/img/structure/B13701229.png)
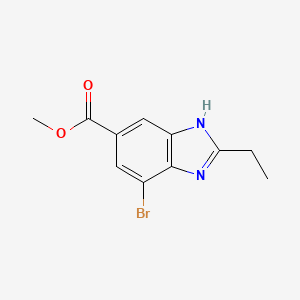
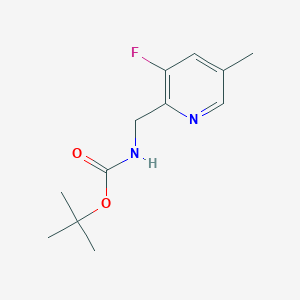
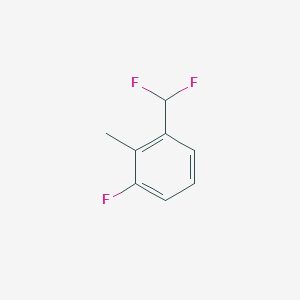
![7-Fluorobenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13701262.png)
